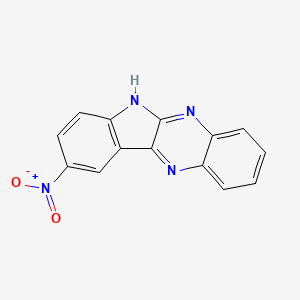

9-Nitro-6H-indolo(2,3-b)quinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57743-37-0 |

|---|---|

Molecular Formula |

C14H8N4O2 |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

9-nitro-6H-indolo[3,2-b]quinoxaline |

InChI |

InChI=1S/C14H8N4O2/c19-18(20)8-5-6-10-9(7-8)13-14(16-10)17-12-4-2-1-3-11(12)15-13/h1-7H,(H,16,17) |

InChI Key |

DVCQVUGEZJGWFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])NC3=N2 |

Origin of Product |

United States |

Substitution at the 9 Position:the True Versatility of Compounds Like 9 Nitro 6h Indolo 2,3 B Quinoxaline Lies in the Reactivity of the C 9 Substituent.

Nucleophilic Aromatic Substitution: The 9-bromo analogue undergoes nucleophilic substitution with secondary amines like piperidine (B6355638) or morpholine (B109124) when heated in a solvent such as DMF, yielding 9-amino-substituted derivatives. tandfonline.com It is conceivable that the 9-nitro derivative could undergo similar reactions.

Reduction and Further Derivatization: The nitro group can be reduced to a primary amine (9-amino-6H-indolo[2,3-b]quinoxaline). This amino group is a gateway to numerous other functionalities. It can be acylated, alkylated, or, most importantly, converted into a diazonium salt. The diazonium intermediate can then be replaced by a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.

Oxidation:the Core Scaffold Itself Can Be Modified. Treatment of the N Methylated Quaternary Salt of 9 Nitro 6h Indolo 2,3 B Quinoxaline with an Oxidizing Agent Like Potassium Hexacyanoferrate Iii Can Lead to the Formation of a 5 Methyl 9 Nitro 6h Indolo 2,3 B Quinoxalin 6 One.bohrium.com

Reduction Chemistry of the Nitro Group to Amino Functionality

The transformation of the nitro group at the 9-position of the 6H-indolo[2,3-b]quinoxaline ring into an amino functionality is a critical step in the synthesis of many of its derivatives. This conversion opens up a plethora of possibilities for further chemical modifications.

Catalytic Hydrogenation Mechanisms and Conditions

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. nih.govresearchgate.net The process typically involves the use of a metal catalyst, most commonly palladium on a carbon support (Pd/C), and a hydrogen source. researchgate.netacs.org The mechanism of this reaction is complex and involves several steps. Initially, the nitro group is adsorbed onto the surface of the palladium catalyst. The hydrogen molecule also adsorbs onto the catalyst surface and dissociates into hydrogen atoms. These highly reactive hydrogen atoms are then transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amino product is formed. researchgate.net

The reaction conditions for the catalytic hydrogenation of nitroarenes can be optimized to achieve high yields and selectivity. rsc.org Transfer hydrogenation, which utilizes a hydrogen donor in place of gaseous hydrogen, is often a preferred method due to its milder conditions and operational simplicity. acs.org Common hydrogen donors include formic acid and its salts, such as ammonium (B1175870) formate. acs.org For instance, the reduction of various nitroarenes has been successfully achieved using a Pd/C catalyst in the presence of ammonium formate. acs.org The use of water as a solvent in these reactions is also gaining traction as a green chemistry approach. nih.gov

Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd@Fe3O4 | Tetrahydroxydiboron (THDB) | Water | 80 °C | Quantitative conversion to anilines nih.gov |

| Palladium on Chitosan (Pd/Chit) | Sodium Borohydride (NaBH4) | - | - | Enhanced catalytic activity for nitroarene reduction researchgate.net |

| Palladium on Graphene (Pd/G) | Sodium Borohydride (NaBH4) or H2 | Aqueous solution or Methanol | - | High activity and stability rsc.org |

| Palladium on Carbon (Pd/C) | Formate salts | - | - | Effective for transfer hydrogenation acs.org |

Subsequent Reactions of the 9-Amino Derivative

The resulting 9-amino-6H-indolo[2,3-b]quinoxaline is a versatile intermediate that can undergo a variety of subsequent reactions to introduce further complexity and functionality. The amino group, being a nucleophile and a site for diazotization, allows for a wide range of chemical transformations.

One common reaction is the diazotization of the amino group, which can then be followed by a Sandmeyer reaction to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups. Additionally, the amino group can react with various electrophiles. For example, it can be acylated using acid chlorides or anhydrides to form amides. It can also undergo reactions with aldehydes to form Schiff bases, which can be further reduced to secondary amines. rsc.org

Furthermore, the amino group can participate in condensation reactions. For instance, reaction with dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the indoloquinoxaline core. rsc.org The amino group can also be a key component in the synthesis of more complex structures through coupling reactions.

Functionalization Reactions at the 6H-Indolo[2,3-b]quinoxaline Nucleus

The 6H-indolo[2,3-b]quinoxaline nucleus itself is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents that can modulate the electronic and steric properties of the molecule.

Alkylation and Acylation Reactions

The nitrogen atom at the 6-position of the indolo[2,3-b]quinoxaline ring is a common site for alkylation and acylation reactions. acs.orgnih.gov Alkylation can be achieved using various alkylating agents, such as alkyl halides or dimethyl sulfate, in the presence of a base. acs.org For example, N-alkylation of the 6H-indolo[2,3-b]quinoxaline core has been accomplished using n-dodecyl bromide and potassium carbonate in dimethylformamide (DMF). researchgate.net The introduction of an alkyl group at this position can improve the solubility of the compound and can be used to attach longer side chains with specific functionalities. nih.gov

Acylation of the 6-position nitrogen can be carried out using acylating agents like acetyl chloride. rsc.org This reaction introduces an acyl group, which can influence the electronic properties of the heterocyclic system.

Cross-Coupling Reactions for Diverse Substituent Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been extensively used to functionalize the 6H-indolo[2,3-b]quinoxaline nucleus. nih.govresearchgate.net These reactions typically involve the coupling of a halogenated or triflated derivative of the indoloquinoxaline with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an organotin compound (Stille coupling), or an amine (Buchwald-Hartwig amination). nih.govresearchgate.net

For instance, a two-step approach to synthesize indolo[2,3-b]quinoxalines has been developed based on a Pd-catalyzed Suzuki coupling reaction followed by a subsequent annulation via a Pd-catalyzed two-fold C-N coupling. nih.govresearchgate.net The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has also been employed. For example, 9-iodo-6H-indolo[2,3-b]quinoxaline has been reacted with terminal alkynes like phenylacetylene (B144264) in the presence of a PdCl2(PPh3)2 and CuI cocatalyst system to yield the corresponding 9-alkynyl derivatives. nih.gov These cross-coupling reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, onto the indoloquinoxaline scaffold.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the 6H-Indolo[2,3-b]quinoxaline Nucleus

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki Coupling | 2,3-Dibromoquinoxaline | Arylboronic acid | Pd catalyst | Aryl-substituted quinoxalines nih.govresearchgate.net |

| C-N Coupling | 2,3-Dibromoquinoxaline | Aromatic and aliphatic amines | Pd catalyst | Indolo[2,3-b]quinoxalines nih.govresearchgate.net |

| Sonogashira Coupling | 9-Iodo-6H-indolo[2,3-b]quinoxaline | Terminal alkynes (e.g., phenylacetylene) | PdCl2(PPh3)2/CuI | 9-Alkynyl-6H-indolo[2,3-b]quinoxalines nih.gov |

Cycloaddition and Condensation Strategies

Cycloaddition and condensation reactions provide further avenues for the functionalization of the 6H-indolo[2,3-b]quinoxaline nucleus, leading to the formation of more complex polycyclic systems. mdpi.comnih.gov For example, [3+2] dipolar cycloaddition reactions can be employed to construct new five-membered heterocyclic rings fused to the core structure. mdpi.comrsc.org The choice of dipolarophile in these reactions can control the regioselectivity of the cycloaddition. mdpi.com

Condensation reactions are also valuable for extending the heterocyclic framework. The synthesis of the 6H-indolo[2,3-b]quinoxaline core itself often involves the condensation of an isatin (B1672199) derivative with an o-phenylenediamine. researchgate.net Further condensation reactions can be performed on functionalized indoloquinoxalines. For example, a carbohydrazide (B1668358) derivative of 6H-indolo[2,3-b]quinoxaline can react with various reagents to form five- and six-membered rings such as 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Intramolecular Cyclization and Ring Transformation Studies

The reactivity of the nitro group in 9-nitro-6H-indolo[2,3-b]quinoxaline derivatives is a cornerstone for constructing unique polycyclic aromatic structures. Key among these transformations are reductive cyclizations, which pave the way for the annulation of new rings onto the indoloquinoxaline framework.

One of the most significant applications of the 9-nitro substituent is its conversion into a nitrene intermediate, typically through deoxygenation with reagents like triethyl phosphite. This highly reactive species can then undergo intramolecular cyclization by attacking a nearby C-H bond. This process, a variant of the Cadogan reaction, is a powerful tool for creating new C-N bonds and, consequently, additional fused rings.

For instance, the reductive cyclization of 9-nitro-6H-indolo[2,3-b]quinoxaline can lead to the formation of a five-membered ring, yielding a derivative of indolo[2,3-b]pyrrolo[3,2-e]quinoxaline. This transformation significantly alters the planarity and electronic distribution of the molecule, which can have profound effects on its photophysical and biological properties.

Furthermore, the 9-nitro group can be a precursor for the synthesis of other heterocyclic rings fused to the indoloquinoxaline core. Through a sequence of reduction to the corresponding amine, followed by diazotization and subsequent intramolecular cyclization, it is possible to construct five-membered heterocyclic rings containing more than one heteroatom.

A notable example is the synthesis of nih.govnih.govrsc.orgoxadiazolo[3,4-e]indolo[2,3-b]quinoxaline, also known as a furazan-fused indoloquinoxaline. This transformation involves the intramolecular cyclization of a 9-nitroso derivative, which can be generated in situ from the 9-nitro compound. The resulting fused system possesses a unique arrangement of nitrogen and oxygen atoms, which can influence its coordination chemistry and biological target interactions.

Similarly, the synthesis of the analogous nih.govnih.govrsc.orgthiadiazolo[3,4-e]indolo[2,3-b]quinoxaline can be envisioned. This would typically involve the reaction of the corresponding 9,10-diamine, derived from the 9-nitro-10-amino precursor, with a thionylating agent. The incorporation of a thiadiazole ring introduces sulfur into the heterocyclic framework, which can modulate its electronic properties and potential for intermolecular interactions.

The table below summarizes key intramolecular cyclization and ring transformation reactions starting from 9-nitro-6H-indolo[2,3-b]quinoxaline derivatives, highlighting the versatility of this starting material in generating diverse heterocyclic architectures.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 9-Nitro-6H-indolo[2,3-b]quinoxaline | 1. Reduction (e.g., SnCl₂/HCl) 2. P(OEt)₃, heat | Indolo[2,3-b]pyrrolo[3,2-e]quinoxaline | Reductive Cyclization (Cadogan) |

| 9-Nitro-6H-indolo[2,3-b]quinoxaline | 1. Reduction to 9-amino derivative 2. NaNO₂, HCl | nih.govnih.govresearchgate.netTriazolo[4,5-e]indolo[2,3-b]quinoxaline | Diazotization/Cyclization |

| 9-Nitro-10-amino-6H-indolo[2,3-b]quinoxaline | Reduction followed by oxidation | nih.govnih.govrsc.orgOxadiazolo[3,4-e]indolo[2,3-b]quinoxaline | Reductive Cyclization/Ring Formation |

| 9,10-Diamino-6H-indolo[2,3-b]quinoxaline | SOCl₂ or other thionylating agents | nih.govnih.govrsc.orgThiadiazolo[3,4-e]indolo[2,3-b]quinoxaline | Ring Formation |

These transformations underscore the synthetic utility of 9-nitro-6H-indolo[2,3-b]quinoxaline as a building block for accessing a wide array of novel, complex heterocyclic compounds with potential applications in materials science and medicinal chemistry. The ability to selectively construct different fused rings based on the reaction conditions and reagents employed opens up avenues for the fine-tuning of molecular properties for specific functions.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 6h Indolo 2,3 B Quinoxaline Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the 6H-indolo(2,3-b)quinoxaline framework. benthamdirect.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of the parent 6H-indolo(2,3-b)quinoxaline reveals characteristic signals for the aromatic protons. For the 9-nitro derivative, the introduction of the strongly electron-withdrawing nitro (NO₂) group at the C-9 position significantly influences the chemical shifts of nearby protons. This effect is most pronounced for the protons on the indole ring segment. Protons H-8 and H-10, being ortho and para to the nitro group, are expected to experience a substantial downfield shift (to a higher ppm value) due to decreased electron density.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic system display signals in the typical range of 110-155 ppm. The carbon atom directly attached to the nitro group (C-9) would show a distinct chemical shift, and adjacent carbons would also be affected. The signals for the parent compound have been reported, providing a baseline for analyzing substituted derivatives.

¹H NMR Spectral Data for 6H-indolo[2,3-b]quinoxaline in DMSO-d₆

| Proton | Chemical Shift (δ ppm) |

|---|---|

| H-indole (2H) | 7.0-7.1 |

| H-indole (1H) | 7.5 (d, J=8.2 Hz) |

| H-quinoxaline (1H) | 7.8 (d, J=8.0 Hz) |

| H-quinoxaline (1H) | 8.1 (d, J=8.2 Hz) |

| NH (1H) | 10.3 (s) |

Data sourced from reference . Note: 'd' denotes a doublet and 's' denotes a singlet.

¹³C NMR Spectral Data for 6H-indolo[2,3-b]quinoxaline in DMSO-d₆

| Chemical Shift (δ ppm) |

|---|

| 116.10, 120.3, 124.6, 124.9, 128.3, 128.9, 129.4, 129.7, 130.3, 132.7, 133.2, 133.9, 139.9 |

Data sourced from reference .

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of protons within the quinoxaline (B1680401) and indole ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the connectivity across quaternary (non-protonated) carbons and for confirming the fusion pattern of the heterocyclic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. benthamdirect.com For 9-Nitro-6H-indolo(2,3-b)quinoxaline, MS provides direct evidence of its molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental formula of the compound. The calculated exact mass for this compound (C₁₄H₈N₄O₂) is 264.0647 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this value to within a few parts per million (ppm), thus confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation pathways for nitroaromatic compounds may include the loss of NO₂ (46 Da) or NO (30 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would be dominated by vibrations characteristic of its aromatic rings and the nitro group.

The spectrum of the parent 6H-indolo[2,3-b]quinoxaline shows characteristic absorptions for N-H and C-H stretching, as well as aromatic C=C and C=N stretching. nist.gov For the 9-nitro derivative, the most diagnostic peaks would be those corresponding to the nitro group.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretch | 3100-3300 |

| Aromatic C-H | Stretch | 3000-3100 |

| C=C / C=N | Aromatic Ring Stretch | 1500-1620 |

| NO₂ | Asymmetric Stretch | 1500-1560 |

| NO₂ | Symmetric Stretch | 1300-1370 |

Data is based on typical ranges for these functional groups and data for the parent compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of the molecule. The indolo[2,3-b]quinoxaline core is an inherent donor-acceptor chromophore, with the electron-rich indole moiety fused to the electron-deficient quinoxaline moiety. scispace.com

The absorption spectrum of the parent compound typically shows multiple bands. scispace.com High-energy bands in the UV region originate from π-π* transitions within the aromatic system. A lower-energy band, often extending into the visible region, is attributed to an intramolecular charge transfer (ICT) from the indole (donor) to the quinoxaline (acceptor). scispace.comresearchgate.net

The introduction of the potent electron-withdrawing nitro group at the 9-position is expected to significantly enhance this ICT character. This would cause a bathochromic (red) shift of the lowest energy absorption band, meaning the compound would absorb light at longer wavelengths and likely appear colored. Derivatives of this system have been investigated for applications in optoelectronic devices due to these tunable electronic properties. researchgate.netscilit.com While many indolo[2,3-b]quinoxaline derivatives are fluorescent, nitroaromatic compounds are often weakly emissive or non-emissive due to efficient non-radiative decay pathways promoted by the nitro group.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within the π-conjugated system of 6H-indolo(2,3-b)quinoxaline derivatives. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

In the case of indolo[2,3-b]quinoxaline derivatives, the UV-Vis absorption spectra are typically characterized by multiple bands corresponding to π-π* and n-π* transitions. The core 6H-indolo[2,3-b]quinoxaline structure itself is known to exhibit well-resolved absorption peaks. For instance, the parent compound displays absorption maxima at approximately 290, 330, 355, and 420 nm. The bands at shorter wavelengths are generally attributed to π-π* and n-π* transitions localized on the aromatic system, while the longer wavelength absorption is often associated with an intramolecular charge transfer (ICT) from the electron-rich indole moiety to the electron-deficient quinoxaline portion of the molecule.

The introduction of substituents onto the 6H-indolo(2,3-b)quinoxaline scaffold can significantly influence the electronic transitions and, consequently, the UV-Vis absorption spectrum. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

For example, in a study of (6-methyl-9-nitro-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone, a derivative of the target compound, the presence of the electron-withdrawing nitro group is expected to modulate the electronic properties. Research on similar donor-acceptor systems has shown that such substitutions can lead to distinct intramolecular charge transfer bands. In a series of related indolo[2,3-b]quinoxaline dyes, ICT transitions were observed in the range of 397–490 nm researchgate.netsomaiya.edu. The high-intensity ICT transitions in a derivative containing a nitro group on the indole moiety suggest enhanced charge separation and charge transfer within the donor-acceptor system.

| Compound | Solvent | λmax (nm) | Transition Type (Tentative Assignment) |

|---|---|---|---|

| 6H-Indolo[2,3-b]quinoxaline (Parent Compound) | Not Specified | 290 | π-π |

| 330 | π-π | ||

| 355 | n-π* | ||

| 420 | Intramolecular Charge Transfer (ICT) | ||

| (6-methyl-9-nitro-6H-indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone | Not Specified | Not explicitly stated, but ICT transitions in related compounds are in the 397-490 nm range | Intramolecular Charge Transfer (ICT) |

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence spectroscopy is a powerful technique to investigate the emissive properties of 6H-indolo(2,3-b)quinoxaline derivatives upon excitation with ultraviolet or visible light. This method provides information about the fluorescence or phosphorescence of a compound, including its emission wavelength, quantum yield, and lifetime.

The emissive behavior of these compounds is closely linked to their electronic structure and the nature of their excited states. Many indolo[2,3-b]quinoxaline derivatives exhibit fluorescence, and the color of the emitted light can be tuned by modifying the molecular structure. For instance, a series of indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone dyes were found to fluoresce in the blue-orange region, with emission maxima (λEmax) ranging from 435 to 614 nm when excited at their ICT maxima in various solvents researchgate.netsomaiya.edu.

The solvent environment can also play a crucial role in the photoluminescent properties of these compounds, a phenomenon known as solvatochromism. The emission maxima of some derivatives have been observed to red-shift with increasing solvent polarity, indicating a more polar excited state compared to the ground state.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λEmax) (nm) | Emission Color |

|---|---|---|---|---|

| Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone Derivatives | Toluene | Excitation at ICT maxima | 435 - 614 | Blue-Orange |

| Ethyl Acetate | ||||

| Chloroform | ||||

| DMSO | ||||

| Neat Solid Film |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.

The crystallographic data for the parent compound reveals a largely planar molecular structure, which is expected for a fused aromatic system. This planarity facilitates π-π stacking interactions in the solid state, which can influence the material's bulk properties. The crystal structure would also provide precise measurements of the bond lengths and angles within the indole and quinoxaline moieties, confirming the geometric parameters predicted by theoretical calculations.

Analysis of the crystal packing can reveal the presence of intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present) and van der Waals forces. These interactions play a critical role in the stability of the crystal lattice and can affect the material's physical properties, including its melting point and solubility.

In derivatives of 6H-indolo(2,3-b)quinoxaline, the introduction of substituents would likely lead to variations in the crystal packing and intermolecular interactions. For a hypothetical 9-nitro derivative, the nitro group could participate in intermolecular interactions, potentially influencing the crystal lattice arrangement. The study of such derivatives by X-ray crystallography would provide valuable structure-property relationships for this class of compounds.

Computational Chemistry and Theoretical Modeling of 9 Nitro 6h Indolo 2,3 B Quinoxaline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the electronic and reactive properties of compounds like 9-Nitro-6H-indolo(2,3-b)quinoxaline.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Band Gap)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, EHOMO and ELUMO respectively, and the energy difference between them (the HOMO-LUMO gap) are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netscience.gov Conversely, a larger energy gap indicates higher stability and lower reactivity. researchgate.net

For the broader class of indolo[2,3-b]quinoxaline derivatives, studies have shown that their electrochemical properties and HOMO-LUMO energy levels can be tuned. researchgate.net For instance, certain derivatives exhibit low-lying LUMO levels, suggesting their potential as n-type materials in optoelectronic devices. researchgate.net The HOMO-LUMO energy gap for a related quinoxaline (B1680401) derivative was calculated to be 3.8904 eV. nih.gov

| Parameter | Significance | Typical Value Range for Similar Compounds (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.3 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -3.5 to -1.8 |

| Energy Band Gap (ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | ~3.8 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue represents areas of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net

MEP analysis helps in identifying the reactive sites of a molecule. For this compound, the nitro group (NO₂) would be expected to create a strongly electron-withdrawing region, influencing the electrostatic potential across the entire fused ring system. This would make certain areas of the molecule more susceptible to specific types of chemical reactions.

Quantum Chemical Descriptors (Electronegativity, Hardness, Softness, Dipole Moment, Fraction of Electron Transfer)

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various electronic properties of a molecule. rasayanjournal.co.in These descriptors provide a deeper understanding of the molecule's reactivity and stability. researchgate.net

Electronegativity (χ) : Measures a molecule's ability to attract electrons. rasayanjournal.co.in It is the negative of the chemical potential. rasayanjournal.co.in

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. rasayanjournal.co.in Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S) : The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. rasayanjournal.co.in Soft molecules are generally more reactive and have a small HOMO-LUMO gap. researchgate.net

Fraction of Electron Transfer (ΔN) : This descriptor predicts the tendency of a molecule to donate or accept electrons in a reaction.

These descriptors are calculated using the energies of the HOMO and LUMO and are essential for a comprehensive reactivity analysis.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | Ease of polarization of the electron cloud. |

| Dipole Moment (µ) | Vector sum of bond dipoles | Overall polarity of the molecule. |

| Fraction of Electron Transfer (ΔN) | ΔN = (χA - χB) / 2(ηA + ηB) | Tendency to donate or accept electrons. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound and its interactions with other molecules, which is crucial for understanding its properties in a realistic, dynamic environment.

Adsorption Mechanisms and Orientation Studies

MD simulations can elucidate how this compound adsorbs onto surfaces. This is particularly relevant for applications in materials science, such as in sensors or electronic devices. benthamscience.com The simulations can predict the preferred orientation of the molecule on a given substrate and the nature of the forces driving the adsorption, such as van der Waals forces, hydrogen bonding, or electrostatic interactions. The planar structure of the 6H-indolo[2,3-b]quinoxaline scaffold is known to facilitate interactions like DNA intercalation. nih.govresearchgate.net Understanding the adsorption mechanism is key to designing materials with specific surface properties.

Solvent Effects on Molecular Conformation and Stability

The solvent environment can significantly impact the conformation and stability of a molecule. MD simulations can model the behavior of this compound in different solvents. These simulations reveal how solvent molecules arrange themselves around the solute and how these interactions affect the solute's structure and dynamics. For instance, studies on related indolo[2,3-b]quinoxaline derivatives have shown that their absorption and emission spectra are strongly dependent on the solvent, indicating significant solvent-solute interactions. researchgate.netscispace.com MD simulations can provide a molecular-level explanation for these experimental observations, such as changes in the dipole moment or the formation of specific hydrogen bonds in protic solvents, which can influence the molecule's stability and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules, providing insights into their spectroscopic properties. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions and predict the corresponding absorption maxima (λmax).

Theoretical studies on related heterocyclic compounds, such as nitro-substituted pyridocoumarins and 2,4-diphenylquinolines, demonstrate the significant impact of the nitro group on the electronic absorption spectra. qnl.qanih.gov The introduction of a nitro group, a strong electron-withdrawing group, into a conjugated system typically leads to the appearance of new absorption bands in the visible region of the spectrum. qnl.qa This is attributed to intramolecular charge transfer (ICT) transitions from the electron-rich indoloquinoxaline core to the electron-deficient nitro group.

TD-DFT calculations are typically performed using a hybrid functional, such as B3LYP or CAM-B3LYP, with a suitable basis set like 6-31+G(d) or 6-311+G(d,p), often incorporating a solvent model to simulate experimental conditions. qnl.qanih.govmdpi.comias.ac.in The choice of functional is crucial, as some are better at describing charge-transfer excitations. nih.gov For instance, a study on amino- and nitro-substituted diphenylquinolines found that the offset-corrected M06HF functional accurately reproduced experimental absorption spectra under various conditions. nih.gov

The analysis of the calculated molecular orbitals (MOs) helps in assigning the character of the electronic transitions. For a molecule like this compound, the highest occupied molecular orbital (HOMO) is expected to be localized on the electron-donating indoloquinoxaline moiety, while the lowest unoccupied molecular orbital (LUMO) would be centered on the quinoxaline part and the nitro group. researchgate.net The electronic transitions, such as the HOMO→LUMO transition, would therefore have a significant ICT character. researchgate.net

A hypothetical TD-DFT calculation for this compound would likely predict multiple absorption bands. Based on studies of similar compounds, one could expect π→π* transitions at lower wavelengths and a distinct ICT band at a longer wavelength in the visible region, which would be responsible for the color of the compound. qnl.qaresearchgate.net The predicted spectroscopic data from a TD-DFT calculation can be summarized in a table format.

Table 1: Hypothetical TD-DFT Predicted Absorption Data for this compound

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~450 | > 0.1 | HOMO → LUMO (ICT) |

| S0 → S2 | ~380 | > 0.2 | HOMO-1 → LUMO |

| S0 → S3 | ~320 | > 0.1 | HOMO → LUMO+1 |

Note: This table is illustrative and based on typical results for similar nitroaromatic compounds. Actual values would require specific calculations for this compound.

Molecular Docking Studies for Ligand-Biomolecule Interactions (Theoretical Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA, providing insights into the theoretical mechanisms of action. For this compound, molecular docking studies can help elucidate its potential biological activity by identifying its likely molecular targets and binding modes.

The 6H-indolo[2,3-b]quinoxaline scaffold is known to interact with DNA, primarily through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.goveurekaselect.com This mode of binding is a common mechanism for many anticancer and antiviral agents. nih.gov The stability of the resulting DNA-ligand complex is influenced by the substituents on the indoloquinoxaline core. nih.goveurekaselect.com The introduction of a nitro group at the 9-position could modulate this interaction. For instance, studies on other nitro-containing compounds have shown that they can interact with DNA through both intercalation and groove binding. nih.gov A nitro-flavone derivative was found to bind to the minor groove of DNA, with a preference for GC-rich sequences, in a process that was spontaneous and entropy-driven. nih.gov

Molecular docking simulations of this compound with a DNA duplex would likely show the planar indoloquinoxaline ring intercalating between the base pairs. The nitro group could form specific hydrogen bonds with the functional groups of the DNA bases in the major or minor groove, further stabilizing the complex.

In addition to DNA, proteins are also important biological targets for quinoxaline derivatives. For example, molecular docking studies have investigated the interaction of quinoxaline derivatives with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important target in cancer therapy. ekb.eg In these studies, quinoxaline compounds were shown to bind to the active site of VEGFR-2, interacting with key amino acid residues. ekb.eg Other potential protein targets for indoloquinoxaline derivatives include topoisomerases and various kinases. nih.gov

A theoretical molecular docking study of this compound with a protein target like VEGFR-2 would involve placing the ligand into the binding pocket of the protein and calculating the binding affinity. The results would highlight the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. The nitro group could play a crucial role in forming specific hydrogen bonds, enhancing the binding affinity and selectivity.

Table 2: Potential Biomolecular Interactions of this compound from Theoretical Docking Studies

| Biomolecular Target | Predicted Binding Mode | Key Theoretical Interactions | Potential Effect |

| DNA | Intercalation and/or Groove Binding | π-π stacking with base pairs; Hydrogen bonding via the nitro group with base functionalities. nih.govnih.gov | Inhibition of DNA replication and transcription. |

| VEGFR-2 | Active Site Binding | Hydrogen bonds between the nitro group and backbone/side-chain residues; Hydrophobic interactions of the indoloquinoxaline core. ekb.eg | Inhibition of angiogenesis. |

| Topoisomerase II | Intercalation into DNA-enzyme complex | Similar to DNA intercalation, disrupting the enzyme's function. nih.gov | Inhibition of DNA relaxation and repair. |

Note: This table presents plausible theoretical interaction mechanisms based on studies of the parent scaffold and other nitroaromatic compounds.

Mechanistic Insights into the Biological Activities of 6h Indolo 2,3 B Quinoxaline Derivatives

DNA Intercalation Mechanisms and Binding Affinity Analysis

The planar, aromatic structure of the 6H-indolo(2,3-b)quinoxaline core is fundamental to its primary mechanism of biological action: DNA intercalation. nih.gov This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. researchgate.net This interaction is a key determinant of the compound's pharmacological activities. nih.gov

Thermodynamic and Kinetic Aspects of DNA Binding

The stability of the complex formed between a 6H-indolo(2,3-b)quinoxaline derivative and DNA is a critical factor in its biological efficacy. nih.gov The binding affinity is influenced by the thermodynamics of the interaction, including changes in enthalpy and entropy upon binding. While specific thermodynamic and kinetic data for the binding of 9-Nitro-6H-indolo(2,3-b)quinoxaline to DNA are not extensively detailed in the available literature, the general principles governing this class of compounds can be considered. The formation of a stable intercalated complex is typically an energetically favorable process. The thermal stability of the DNA-ligand complex, often measured by an increase in the DNA melting temperature, serves as an indicator of strong binding affinity. nih.goveurekaselect.com For instance, highly active derivatives within this class have demonstrated significant thermal stabilization of the DNA duplex upon binding. nih.govingentaconnect.com

Sequence Specificity and Groove Preference (e.g., AT-region preference)

Research on various 6H-indolo(2,3-b)quinoxaline derivatives has revealed nuances in their DNA sequence preferences. Some studies suggest that while DNA intercalation is a general mechanism, certain derivatives exhibit a preference for binding to AT-rich regions of the DNA. chalmers.se Conversely, other findings indicate that the side chains attached to the core structure can be oriented towards the GC-rich minor groove of the DNA, influencing binding. nih.gov The specific sequence preference of this compound has not been definitively established, but it is plausible that the electronic properties of the nitro group could influence its interaction with the DNA grooves and base pairs.

Structural Determinants of Intercalation Efficiency

The efficiency of DNA intercalation and the resulting biological activity are heavily dependent on the nature and position of substituents on the 6H-indolo(2,3-b)quinoxaline ring system. nih.gov The presence of different functional groups can modulate the compound's electronic properties, planarity, and ability to form hydrogen bonds or other non-covalent interactions with DNA. For example, the introduction of side chains can enhance binding affinity. nih.gov The nitro group at the 9-position in this compound, being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution of the aromatic system, which in turn would affect its stacking interactions with DNA base pairs.

| Derivative Type | Expected Influence on DNA Binding Affinity |

| Parent 6H-indolo(2,3-b)quinoxaline | Baseline intercalation |

| Derivatives with electron-donating groups | May enhance stacking interactions |

| Derivatives with electron-withdrawing groups (e.g., 9-Nitro) | Can alter electronic and stacking properties, potentially influencing binding strength |

| Derivatives with cationic side chains | Can increase affinity through electrostatic interactions with the phosphate (B84403) backbone |

Molecular Mechanisms of Antiviral Action

The antiviral properties of 6H-indolo(2,3-b)quinoxaline derivatives are closely linked to their ability to interact with DNA. researchgate.net By intercalating into the viral genome, these compounds can disrupt critical cellular processes that are necessary for viral replication.

Inhibition of Viral Replication through DNA Interaction

The primary hypothesized mechanism for the antiviral action of this compound is the inhibition of viral DNA synthesis. nih.gov By intercalating into the viral DNA, the compound can create a physical barrier that obstructs the action of DNA polymerases and other enzymes essential for replication. researchgate.net This disruption of the DNA template can lead to the cessation of viral propagation. Studies on related compounds have shown that they can inhibit the replication of various viruses, including herpes simplex virus, at concentrations that are significantly lower than those causing toxicity to host cells. nih.govresearchgate.net The antiviral effect has been observed to be dependent on the multiplicity of infection. nih.gov

| Virus Type | Antiviral Activity of 6H-indolo(2,3-b)quinoxaline Derivatives |

| Herpes Simplex Virus (HSV) | Inhibition of replication observed nih.govresearchgate.net |

| Cytomegalovirus (CMV) | Inhibition of replication observed nih.gov |

| Varicella-Zoster Virus (VZV) | Inhibition of replication observed nih.gov |

Impairment of Tegument Protein Binding to Viral Capsid (Hypothesized Mechanisms)

Beyond the direct inhibition of DNA replication, it is hypothesized that 6H-indolo(2,3-b)quinoxaline derivatives could interfere with other stages of the viral life cycle. One such proposed mechanism involves the impairment of tegument protein binding to the viral capsid. The tegument is a layer of proteins found between the capsid and the envelope in many viruses, and its proper assembly is crucial for the formation of infectious viral particles. While direct evidence for this compound interfering with this process is lacking, it is conceivable that by binding to viral DNA or associated proteins, the compound could allosterically hinder the protein-protein interactions necessary for tegument formation. This remains an area for further investigation.

Mechanistic Aspects of Cytotoxic and Anticancer Activities at the Molecular Level

The cytotoxic and anticancer properties of 6H-indolo(2,3-b)quinoxaline derivatives are primarily attributed to their interactions with fundamental cellular components and pathways. These planar, fused heterocyclic compounds have been the focus of extensive research to elucidate their mechanisms of action at the molecular level.

The predominant mechanism underlying the pharmacological action of 6H-indolo(2,3-b)quinoxaline derivatives is their ability to intercalate into the DNA helix. nih.govresearchgate.net This process involves the insertion of the planar indoloquinoxaline ring system between the base pairs of the DNA double helix, leading to a disruption of vital processes such as DNA replication and transcription, which ultimately results in cytotoxicity. researchgate.net

The stability of the complex formed between the 6H-indolo(2,3-b)quinoxaline derivative and DNA is a critical factor for its anticancer and antiviral activities. nih.govresearchgate.netresearchgate.net This thermal stability is influenced by several factors:

Substituents and Side Chains: The nature of the chemical groups attached to the core indoloquinoxaline structure significantly affects DNA binding affinity. nih.govnih.gov For instance, derivatives with a dimethylaminoethyl side chain exhibit strong binding to DNA, while those with a morpholinoethyl side chain show weaker interactions. nih.gov

Groove Binding: The orientation of side chains toward the minor groove of DNA, particularly in GC-rich regions, plays a role in stabilizing the intercalated complex. nih.govnih.gov

Interaction Forces: Dispersive interactions, π-stacking, and hydrophobic interactions of the side chains are also major contributors to the stability of the drug-DNA complex. researchgate.net

Studies have demonstrated a clear relationship between the DNA binding affinity of these compounds and their cytotoxic effects. nih.gov Derivatives like B-220, which show high binding affinity to DNA, also exhibit potent cytotoxic activity. nih.gov

Table 1: Influence of Side Chains on DNA Interaction of Indolo(2,3-b)quinoxaline Derivatives

| Side Chain Attached to Indole Nitrogen | DNA Interaction Strength | GC-Sequence Preference | Reference |

| Dimethylaminoethyl | Strong | Yes | nih.gov |

| Morpholinoethyl | Weaker | Not specified | nih.gov |

| 2,3-Dihydroxypropyl | No significant reinforcement | Not specified | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govunipi.it P-gp functions as an efflux pump, actively removing a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. unipi.itresearchgate.net

Interestingly, several 6H-indolo(2,3-b)quinoxaline derivatives have been identified as potent modulators of MDR. nih.govresearchgate.net These compounds can reverse P-gp-mediated resistance, sensitizing cancer cells to conventional chemotherapeutic agents. nih.govresearchgate.net

The mechanism of P-gp inhibition by quinoxaline (B1680401) derivatives can involve:

Blocking ATP Hydrolysis: Some derivatives inhibit P-gp activity by interfering with ATP hydrolysis and regeneration, which are essential for the pump's function. nih.gov

Selective Antagonism: Compounds such as 1,4-Dibutoxy-6H-indolo[2,3-b]quinoxaline have been shown to selectively antagonize P-gp without being cytotoxic themselves. nih.gov They effectively sensitize P-gp-overexpressing cells to drugs like vinblastine, actinomycin (B1170597) D, and doxorubicin (B1662922) at sub-micromolar concentrations. nih.govresearchgate.net

Enhanced Drug Accumulation: By inhibiting P-gp, these modulators increase the intracellular accumulation of co-administered anticancer drugs. nih.gov

This selective modulation of P-gp, without affecting other transporters like MRP1 or the sensitivity of non-P-gp expressing cells, makes these indoloquinoxaline derivatives promising candidates for development as MDR reversal agents in vivo. nih.govresearchgate.net

While DNA intercalation is the primary mechanism, the interaction of 6H-indolo(2,3-b)quinoxalines with key cellular enzymes has also been investigated.

Topoisomerase II: DNA topoisomerases are crucial enzymes that manage the topological state of DNA. Many anticancer drugs target topoisomerase II, trapping the enzyme-DNA complex and leading to cell death. However, studies on various 6H-indolo(2,3-b)quinoxaline derivatives, including highly cytotoxic ones, have consistently shown that they are poor inhibitors of topoisomerase II. nih.govresearchgate.netresearchgate.netnih.gov DNA relaxation assays indicate that these compounds only weakly interfere with the catalytic activity of the enzyme, suggesting that topoisomerase II is not their primary target. nih.gov

Molecular Basis of Antimicrobial and Antitubercular Activities

The quinoxaline scaffold is a key feature in numerous compounds exhibiting a broad spectrum of antimicrobial and antitubercular activities. The introduction of a nitro group, as in this compound, is a recognized strategy for enhancing these properties.

Molecular docking studies are computational techniques used to predict the binding modes and affinities of molecules to the active sites of target proteins. Such studies have been instrumental in proposing mechanisms for the antimicrobial action of quinoxaline derivatives.

Targeting Bacterial Enzymes: Docking studies have identified several potential bacterial enzyme targets. For many quinoxaline derivatives, DNA gyrase is a key target. tandfonline.comnih.gov These compounds are predicted to bind to the quinolone-binding site of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby inhibiting bacterial growth. tandfonline.com

Antitubercular Action: In the context of Mycobacterium tuberculosis, the enzyme enoyl-acyl carrier protein reductase (InhA) has been identified as a potential molecular target for related heterocyclic compounds. nih.govnih.gov

Role of the Nitro Group: The presence of a nitro group on the quinoxaline ring is particularly significant. It is proposed that the nitro group alters the DNA structure of bacterial cells and inhibits DNA synthesis, which is a key contributor to the antibacterial profile of nitro-quinoxaline derivatives. tandfonline.com

Table 2: Predicted Molecular Targets for Quinoxaline Derivatives from Docking Studies

| Compound Class | Proposed Target Enzyme | Organism/Activity | Reference |

| 2,3-Diaminoquinoxaline analogues | DNA gyrase (quinolone-binding site) | S. aureus (Antibacterial) | tandfonline.com |

| Di-substituted sulfonylquinoxalines | DNA Gyrase | Bacteria (Antibacterial) | nih.gov |

| Indolizine derivatives | Enoyl-acyl carrier protein reductase (InhA) | Mycobacterium tuberculosis (Antitubercular) | nih.govnih.gov |

A broader mechanism of action for quinoxaline-based compounds involves the inhibition of nucleic acid synthesis. The general quinoxaline structure can interfere with the processes of both DNA and RNA synthesis. Some quinoline (B57606) and quinazoline (B50416) derivatives have been shown to inhibit viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp). nih.gov While this is a viral enzyme, the general principle of interfering with nucleic acid polymerases is relevant. For bacteria, the inhibition of DNA-directed RNA synthesis would halt the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), effectively stopping protein synthesis and leading to cell death. The ability of the nitro-quinoxaline scaffold to alter bacterial DNA structure directly supports this mechanism, as a damaged or altered DNA template cannot be effectively transcribed by RNA polymerase. tandfonline.com

Elucidation of Anti-inflammatory Mechanisms of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the anti-inflammatory mechanisms of the chemical compound this compound.

The broader class of compounds, 6H-indolo[2,3-b]quinoxalines, has been the subject of various studies exploring their diverse pharmacological potential. Research has indicated that these derivatives possess a range of biological activities, including but not limited to, antiviral, anticancer, and antibacterial properties. researchgate.netnih.govjocpr.com Some compounds within this family have also been noted for their potential anti-inflammatory effects. researchgate.net

However, specific mechanistic studies detailing how the 9-nitro substitution on the 6H-indolo[2,3-b]quinoxaline scaffold influences inflammatory pathways are not presently available in the public domain. Key aspects crucial for elucidating such mechanisms, including the compound's effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6), its interaction with inflammatory enzymes (e.g., cyclooxygenases), and its role in signaling pathways such as the NF-κB pathway, have not been specifically reported for this compound.

While general structure-activity relationships for 6H-indolo[2,3-b]quinoxaline derivatives have been discussed in the context of their interaction with DNA and various proteins, these discussions have predominantly centered on their anticancer and antiviral activities. nih.gov The influence of specific substituents, such as a nitro group at the 9-position, on anti-inflammatory activity remains an uninvestigated area of research according to the available data.

Therefore, a detailed and scientifically accurate account of the anti-inflammatory mechanisms of this compound cannot be provided at this time due to the lack of specific research findings.

Structure Activity Relationship Sar and Design Principles for 6h Indolo 2,3 B Quinoxaline Analogs

Influence of Substituents on Molecular Interactions and Biological Profiles

The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is profoundly influenced by the type and position of substituents on the tetracyclic core. These modifications alter the molecule's electronic properties, steric profile, and ability to form stable complexes with biological targets like DNA. nih.goveurekaselect.com

While specific studies focusing exclusively on the 9-nitro derivative are limited, the impact of a nitro group on an aromatic system is well-established in medicinal chemistry. The nitro group (NO₂) is a potent electron-withdrawing group. Its presence at the C-9 position of the 6H-indolo[2,3-b]quinoxaline scaffold would significantly decrease the electron density of the aromatic system. This alteration of electronic properties can influence the molecule's ability to intercalate between DNA base pairs, a primary mechanism of action for this compound class. nih.govresearchgate.net

In related quinoxaline (B1680401) structures, the nitro group has been observed to contribute to the planarity of the molecule, a key feature for effective DNA intercalation. nih.gov For instance, in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, the nitro group is nearly coplanar with the quinoxaline ring system. nih.gov This planarity, enhanced by the electronic pull of the nitro group, is crucial for optimizing stacking interactions within the DNA helix. Therefore, the 9-nitro substituent in 9-Nitro-6H-indolo(2,3-b)quinoxaline likely plays a significant role in modulating the electronic landscape of the molecule to favor interactions with its biological targets.

The nature, charge, and length of side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus are critical determinants of DNA binding affinity and, consequently, biological activity. nih.govresearchgate.net The primary mode of action for these compounds is DNA intercalation, and the stability of the resulting drug-DNA complex is paramount. nih.govresearchgate.net

Research demonstrates a clear correlation between the side chain structure and cytotoxic effects. researchgate.net

Nature of the Side Chain: Compounds featuring a dimethylaminoethyl side chain exhibit strong binding to DNA, with a preference for GC-rich sequences. researchgate.net In contrast, those with a morpholinoethyl side chain show weaker DNA interactions. researchgate.net The introduction of alkyl-amino-alkyl substituents at the N-6 position is often responsible for conferring antimicrobial and cytotoxic properties to the indolo[2,3-b]quinoline scaffold, whereas simple methyl or longer aliphatic chains at the same position render the compounds inactive. nih.gov

Linker Length: The length of the alkyl chain that links a terminal amino group to the indoloquinoxaline nucleus also affects activity. Studies on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives showed that dicationic quaternary ammonium (B1175870) salts with longer alkyl chains as linkers were more active against MCF-7 cancer cells than their counterparts with shorter chains. rsc.org

Charge: The introduction of positive charges, for example through N-methylation of the quinoxaline ring or the terminal amino group, can significantly enhance DNA binding affinity. Dicationic derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline have been shown to be potent DNA intercalators with improved antitumor activity. rsc.orgrsc.org

| Compound Series | Side Chain/Modification | Key Finding | Reference |

|---|---|---|---|

| Indolo[2,3-b]quinoxaline Derivatives | Dimethylaminoethyl side chain | Strong binding to DNA, with a preference for GC-rich regions. | researchgate.net |

| Indolo[2,3-b]quinoxaline Derivatives | Morpholinoethyl side chain | Weaker DNA interactions compared to dimethylaminoethyl analogs. | researchgate.net |

| 6H-indolo[2,3-b]quinolines | Alkyl-amino-alkyl at N-6 | Confers cytotoxic and antimicrobial properties. | nih.gov |

| 9-fluoro-6H-indolo[2,3-b]quinoxalines | Longer alkyl chain linkers | Increased anti-tumor activity in dicationic derivatives. | rsc.org |

| 9-fluoro-6H-indolo[2,3-b]quinoxalines | Dicationic (positive charges on ring and side chain) | Improved DNA binding affinity and antitumor activity. | rsc.orgrsc.org |

QSAR studies are computational methods used to identify correlations between the physicochemical properties of compounds and their biological activities. nih.gov For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR modeling has been successfully applied to predict cytotoxic potency against human leukemia (HL-60) cell lines. tandfonline.comtandfonline.comresearchgate.net

In one such study, multiple linear regression was used to develop QSAR models based on various molecular descriptors. tandfonline.com The analysis revealed that the cytotoxic activity of these compounds could be effectively modeled, and the resulting equations provide a framework for designing more potent analogs. tandfonline.comresearchgate.net The best QSAR models indicated that increased cytotoxic potency is associated with specific structural features. tandfonline.com The study concluded that candidate structures for enhanced activity should incorporate cyclic substituents or substituents with primary carbon atoms. tandfonline.comresearchgate.net This provides a clear, data-driven principle for future drug design efforts.

QSAR Models for Cytotoxic Activity of 6H-indolo[2,3-b]quinoxaline Derivatives

| Model | Equation | Statistical Significance | Key Descriptor(s) |

|---|---|---|---|

| Model 1 | pIC₅₀ = 0.403(±0.11) SsCH₃E-index + 0.311(±0.09) SssCH₂E-index + 3.451(±0.29) | n = 14, r² = 0.842, F = 29.3 | Topological indices related to the presence of methyl (SsCH₃) and methylene (B1212753) (SssCH₂) groups. |

| Model 2 | pIC₅₀ = 0.363(±0.11) SsCH₃E-index + 0.174(±0.06) SaaCH-index + 3.251(±0.36) | n = 14, r² = 0.811, F = 23.6 | Topological indices related to methyl (SsCH₃) and aromatic CH (SaaCH) groups. |

Adapted from a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives. tandfonline.com pIC₅₀ refers to the negative logarithm of the 50% inhibitory concentration.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design aims to develop new compounds based on a known biological target or the SAR of existing molecules. nih.govmdpi.com For the 6H-indolo[2,3-b]quinoxaline scaffold, several strategies have emerged to enhance potency and specificity.

Scaffold Modification: The core tetracyclic structure is the primary DNA intercalating unit. researchgate.net Introducing substituents that enhance planarity and modulate electronic properties, such as halogens or nitro groups, can improve DNA binding. For instance, the incorporation of a fluorine atom at the 9-position, combined with other modifications, was shown to be beneficial for antitumor activity and DNA binding. rsc.orgrsc.org

Side Chain Optimization: As detailed in section 7.1.2, side chains are crucial for activity. Rational design focuses on optimizing the length, flexibility, and charge of these chains to improve interactions with the DNA grooves. nih.govresearchgate.net The design of dicationic molecules, with positive charges on both the side chain and the quinoxaline ring, is a powerful strategy to increase electrostatic attraction to the negatively charged DNA backbone, thereby enhancing binding affinity. rsc.org

Target-Specific Design: While DNA is a primary target, some derivatives show other activities, such as modulating multidrug resistance (MDR). nih.govresearchgate.neteurekaselect.com Highly active derivatives like B-220 have good DNA binding affinity but are poor inhibitors of topoisomerase II, suggesting that rational design can be used to steer compounds toward different or multiple biological targets. researchgate.net

Chemoinformatics and Ligand-Based Drug Design Approaches

Chemoinformatics applies computational methods to solve chemical and drug discovery problems. nih.govfrontiersin.org Ligand-based drug design (LBDD), a key area of chemoinformatics, focuses on the analysis of ligands known to interact with a target of interest to derive a model that explains their activity. frontiersin.org

The development of 6H-indolo[2,3-b]quinoxaline analogs is a prime example of LBDD. The process involves:

Pharmacophore Modeling: Identifying the essential structural features (the "pharmacophore") of the indoloquinoxaline scaffold required for DNA intercalation and biological activity. This includes the planar aromatic system and the positions for side chain attachment.

QSAR Analysis: As discussed previously, QSAR studies build mathematical models that correlate structural descriptors of known active compounds (ligands) with their biological activity. tandfonline.comresearchgate.net These models are then used to predict the activity of new, hypothetical structures, guiding synthesis toward more potent candidates.

Virtual Screening: Using computational models to search large databases of virtual compounds to identify those that fit the pharmacophore model and are predicted to be active by QSAR equations.

These chemoinformatic approaches reduce the trial-and-error nature of drug discovery, allowing for a more focused and efficient design of novel 6H-indolo[2,3-b]quinoxaline derivatives with improved therapeutic potential. tandfonline.com

Applications of 6h Indolo 2,3 B Quinoxaline Derivatives in Materials Science and Chemical Sensing

Organic Electronic Device Applications

Derivatives of 6H-indolo[2,3-b]quinoxaline have been investigated for various roles in organic electronic devices due to their inherent donor-acceptor character, which can be tuned by introducing different substituent groups.

The indoloquinoxaline scaffold has been identified as a promising component for n-type (electron-transporting) materials in organic electronics. scispace.com The introduction of electron-withdrawing groups is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. While studies have been conducted on derivatives with various substituents, specific research detailing the semiconductor properties and performance of 9-Nitro-6H-indolo(2,3-b)quinoxaline in emitting layers is not prominently featured in the current body of scientific literature.

Certain derivatives of 6H-indolo[2,3-b]quinoxaline have been explored as hole-injection layer (HIL) materials in OLEDs. scispace.com An efficient HIL should have a suitable HOMO (Highest Occupied Molecular Orbital) energy level to facilitate the injection of holes from the anode into the hole-transporting layer. A perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative, for instance, has been synthesized and shown to act as an effective HIL, with its performance being dependent on the layer thickness. scispace.com However, there is no specific research available on the use of this compound for this purpose.

Development as Multifunctional Chemosensors

The development of 6H-indolo[2,3-b]quinoxaline derivatives as multifunctional chemosensors has been an area of interest. Their photophysical properties can be sensitive to the surrounding chemical environment, making them potential candidates for sensing applications. For example, quinoxaline-based compounds have been designed as colorimetric and fluorescent sensors for metal ions. There is, however, a lack of specific studies on the application of this compound as a multifunctional chemosensor.

Optoelectronic Properties and Their Correlation with Molecular Structure

The optoelectronic properties of 6H-indolo[2,3-b]quinoxaline derivatives are intrinsically linked to their molecular structure. The introduction of substituents at various positions on the indoloquinoxaline core can significantly alter their absorption, emission, and electrochemical characteristics. For instance, the placement of donor and acceptor groups can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby tuning its color and emission properties.

Computational studies, such as Density Functional Theory (DFT), are often employed to predict and understand the electronic structure, HOMO-LUMO energy levels, and other optoelectronic properties of these molecules. Such studies have been performed on various derivatives to rationalize their experimental findings. scispace.com However, a detailed theoretical and experimental investigation of the optoelectronic properties of this compound and the specific influence of the 9-nitro group on these properties is not currently available in the scientific literature.

Future research into this compound, a nitrogen-containing heterocyclic compound, is poised to unlock its full potential in medicinal chemistry and materials science. evitachem.com As a member of the indoloquinoxaline class, which is recognized for a wide array of biological activities including anticancer and antiviral properties, the 9-nitro derivative presents a compelling subject for further investigation. evitachem.comresearchgate.net Emerging research avenues are focused on developing more efficient and sustainable production methods, utilizing advanced computational tools for predictive analysis, achieving a more profound understanding of its molecular interactions, and integrating it with novel technologies.

Q & A

Q. What are the standard synthetic routes for preparing 9-nitro-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 1-arylmethyl-2,3-dihydroxyindole derivatives with nitro-substituted ortho-phenylenediamine under acidic conditions. For example, refluxing in glacial acetic acid with ethanol as a solvent achieves cyclization, followed by nitro group introduction via nitration or pre-functionalization of precursors . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of indole derivatives to diamine), reaction time (4–24 hours), and acid concentration (0.5–1.0 mL glacial acetic acid per 100 mL solvent) .

Q. What spectroscopic techniques are most reliable for characterizing 9-nitro-6H-indolo[2,3-b]quinoxaline?

Key techniques include:

- 1H/13C-NMR : Proton signals for nitro groups appear deshielded (δ 7.5–8.5 ppm), while aromatic protons in the indoloquinoxaline core show splitting patterns indicative of substituent positions .

- IR Spectroscopy : Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching) .

- X-ray crystallography : Resolves bond angles (e.g., C–N–C ~117–121°) and torsion effects critical for confirming planar geometry .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized for selective reduction of the nitro group in 9-nitro-6H-indolo[2,3-b]quinoxaline?

Use Pd/C (5–10% loading) under hydrogen pressure (2.7 atm) in polar aprotic solvents like N,N-dimethylacetamide (DMA). Maintain a reaction temperature of 50–60°C for 24 hours to achieve >90% conversion to the 9-amino derivative. Monitor pH (adjust to 5 with HCl) post-reduction to precipitate the product and avoid over-reduction of the quinoxaline core .

Q. What strategies mitigate conflicting data in DNA-binding studies of 9-nitro-6H-indolo[2,3-b]quinoxaline derivatives?

Contradictions in intercalation vs. groove-binding modes can arise from variations in:

- Buffer conditions : Use 10 mM Tris-HCl (pH 7.4) with 50 mM NaCl to mimic physiological conditions.

- DNA sequence specificity : Compare binding to synthetic polynucleotides (e.g., poly(dA-dT)₂ vs. poly(dG-dC)₂) to assess base-pair preferences .

- Spectroscopic methods : Combine UV-Vis hypochromism, fluorescence quenching, and circular dichroism (CD) to resolve binding mechanisms .

Q. How do substituents at the 6-position affect the photophysical properties of 9-nitro-6H-indolo[2,3-b]quinoxaline?

Electron-donating groups (e.g., –NMe₂) at the 6-position enhance intramolecular charge transfer (ICT), red-shifting absorption maxima (λmax) by 30–50 nm. Computational studies (DFT/TD-DFT) reveal that substituents alter HOMO-LUMO gaps, impacting fluorescence quantum yields. For example, 6-(2-dimethylaminoethyl) derivatives exhibit λmax ~450 nm compared to ~420 nm for unsubstituted analogs .

Methodological Challenges and Solutions

Q. How to design a factorial experiment for evaluating solvent effects on the synthesis of 9-nitro-6H-indolo[2,3-b]quinoxaline?

Adopt a 2³ factorial design with variables:

- Solvent polarity (DMF vs. ethanol)

- Acid catalyst (acetic acid vs. H₂SO₄)

- Reaction temperature (80°C vs. 120°C)

Analyze main effects and interactions using ANOVA to identify optimal conditions (e.g., ethanol + acetic acid at 80°C maximizes yield) .

Q. What computational methods predict the bioactivity of 9-nitro-6H-indolo[2,3-b]quinoxaline analogs?

- Molecular docking : Use AutoDock Vina with herpesvirus thymidine kinase (PDB: 1KI7) to assess binding affinity.

- QSAR models : Train on datasets with IC₅₀ values against viral replication to correlate substituent electronic parameters (Hammett σ) with activity .

Data Contradiction Analysis

Q. Why do crystallographic data ( ) and NMR data ( ) show discrepancies in bond angles for the indoloquinoxaline core?

X-ray crystallography captures solid-state geometry, where packing forces distort bond angles (e.g., C–N–C angles up to 123.8°), while NMR reflects solution-state conformations. Use DFT-optimized gas-phase structures as a reference to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.